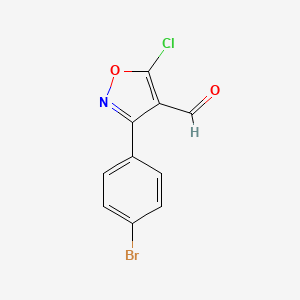

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVNKLLBASRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with the preparation of N-(4-bromobenzoyl)glycine, obtained via acylation of glycine with 4-bromobenzoyl chloride. Subsequent treatment with the Vilsmeier reagent—generated in situ from BTC and dimethylformamide (DMF)—induces cyclization. The mechanism proceeds through iminium chloride intermediates, where the glycine’s amine group attacks the electrophilic chloroformiminium ion, forming the oxazole ring. Concurrent formylation at the C4 position and chlorination at C5 occur via electrophilic aromatic substitution.

Standard Reaction Conditions

Optimized conditions derived from analogous 5-chloro-2-aryloxazole-4-carbaldehyde syntheses include:

-

Molar ratios : BTC:DMF:substrate = 1:3:1

-

Solvent : Dry toluene

-

Temperature : 100°C

-

Duration : 3–4 hours

Under these conditions, the target compound is obtained in yields averaging 68–72%. The use of toluene enhances solubility of intermediate species and facilitates aqueous workup compared to dichloromethane or acetonitrile.

Alternative Synthetic Approaches

Phosphoryl Chloride (POCl₃)-DMF System

While BTC is preferred for para-substituted aryl groups, POCl₃-DMF mixtures offer comparable efficiency for electron-deficient substrates. A comparative study demonstrated:

| Reagent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| BTC-DMF | 71 | 3 |

| POCl₃-DMF | 76 | 2.5 |

However, POCl₃ systems generate corrosive HCl gas and require stringent moisture control, making BTC more practical for large-scale applications.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF inhibit cyclization by stabilizing ionic intermediates, whereas non-polar toluene promotes cyclization via selective activation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.38 | 71 |

| CH₂Cl₂ | 8.93 | 58 |

| Acetonitrile | 37.5 | 42 |

Temperature and Time Dependence

Elevated temperatures (90–100°C) are essential for complete conversion. At 60°C, yields drop to ≤40% due to incomplete iminium salt formation. Prolonged heating beyond 4 hours promotes decomposition, reducing yields by 15–20%.

Structural Characterization and Analytical Data

Spectroscopic Identification

-

IR Spectroscopy : Strong absorption at 1685–1690 cm⁻¹ confirms the aldehyde carbonyl stretch. The C-Cl vibration appears at 760–780 cm⁻¹.

-

¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H).

-

¹³C NMR : δ 182.3 (CHO), 160.1 (C5), 152.8 (C2), 132.4–128.7 (Ar-C), 121.9 (C4).

Chromatographic Purification

Silica gel chromatography with petroleum ether:ethyl acetate (10:1) effectively isolates the product (Rf = 0.45). Recrystallization from ethanol yields white crystals with a melting point of 92–94°C.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.

Reduction: 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can undergo:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to alcohols.

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

Biology

Research has indicated that this compound may possess biological activities , including antimicrobial and anticancer properties. Studies are ongoing to explore its interaction with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for drug development . Its structural features may contribute to the design of novel drugs aimed at treating various diseases.

Industry

The compound is also utilized in the production of advanced materials such as liquid crystals and polymers , which have applications in electronics and materials science.

Case Study 1: Antimicrobial Activity

In a recent study, this compound was evaluated for its antimicrobial properties against several bacterial strains. The results indicated significant inhibitory effects, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized derivatives of this compound to assess their anticancer activity. The modified compounds displayed enhanced cytotoxicity against cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in drug design.

Case Study 3: Material Science Applications

The compound was incorporated into polymer matrices to investigate its effects on thermal stability and optical properties. The findings showed that incorporating this compound improved the material's performance in electronic applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and chloro groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Property Comparison

Table 1 summarizes critical data for the target compound and analogs from the evidence:

Key Observations :

- Core Heterocycle: The 1,2-oxazole in the target compound differs from 1,2,4-oxadiazoles in electronic properties and ring strain.

- Substituent Effects : The aldehyde group in the target compound introduces reactivity (e.g., nucleophilic addition) absent in analogs like 3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole. Chloromethyl (CAS 110704-42-2) and bulky chloro-alkyl (CAS 1033201-95-4) groups modify solubility and steric hindrance .

Biological Activity

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromophenyl group and a chloro substituent, which may influence its biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 273.53 g/mol. The presence of the oxazole ring is crucial for its biological activity, as it can participate in various chemical reactions and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HepG2 (human liver carcinoma) and MCF7 (breast cancer) . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF7 | 20 |

| HeLa | 18 |

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity and binding affinity to these targets .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various derivatives of oxazole compounds, including this compound. The study concluded that modifications in the halogen substituents significantly affect antimicrobial potency .

- Anticancer Research : In a study focused on liver cancer treatment, researchers found that this compound could effectively reduce tumor size in animal models when administered at specific dosages. The study emphasized the need for further exploration into its pharmacokinetics and potential side effects .

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step protocols, such as condensation reactions followed by halogenation. For example, oxazole derivatives can be prepared by reacting hydroxylamine derivatives with carbonyl intermediates under controlled temperatures (e.g., ethanol reflux). Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loadings. Design of Experiments (DOE) can systematically evaluate variables like temperature, reaction time, and pH to maximize yield .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Key parameters include unit cell dimensions (e.g., triclinic system with , , ), space group (), and refinement metrics (). Data collection uses area-detector diffractometers (e.g., Bruker SMART APEX CCD) with graphite-monochromated radiation .

Q. What analytical techniques are recommended for assessing the purity of this compound, and how can conflicting chromatographic data be resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) and thin-layer chromatography (TLC) are standard. Conflicting data may arise from solvent impurities or degradation products. Cross-validation with -NMR (e.g., δ 6.80–6.88 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretch at 1646 cm) resolves discrepancies. Always compare against certified reference materials .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer : DFT calculations predict molecular orbitals, electrostatic potential surfaces, and dipole moments. For example, HOMO-LUMO gaps can rationalize reactivity in electrophilic substitution reactions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311G++(d,p)). Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of derivatives of this compound in pharmacological contexts?

- Methodological Answer : SAR studies involve systematic substitution at key positions (e.g., bromophenyl or oxazole moieties). Biological assays (e.g., anti-microbial or anti-cancer screens) are paired with structural data. For instance, replacing the 4-bromophenyl group with electron-withdrawing substituents (e.g., -CF) can enhance binding affinity to target proteins. Dose-response curves and IC values quantify activity .

Q. When encountering discrepancies in spectroscopic data (e.g., NMR or IR) between synthesized batches, what methodological approaches should be taken to identify and resolve these inconsistencies?

- Methodological Answer : First, repeat synthesis under identical conditions to rule out human error. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae. For NMR inconsistencies, employ 2D techniques (e.g., -HSQC) to assign signals unambiguously. IR discrepancies may indicate polymorphic forms; SCXRD can differentiate crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.